Antiproliferative Potency of the 5-Chloro-Pyridoindolone Core: Close-Analog GI₅₀ Data vs. Reference EGFR Inhibitor Erlotinib
Two N-substituted 5-chloro-pyrido[3,4-b]indol-1-one derivatives, compounds 7a and 7b, were profiled for antiproliferative activity against a panel of four human cancer cell lines (A-549 epithelial, MCF-7 breast, Panc-1 pancreatic, HT-29 colon) using the MTT assay [1]. Compound 7a exhibited mean GI₅₀ = 54 nM and compound 7b exhibited mean GI₅₀ = 57 nM across the four cell lines [1]. These are the closest experimentally characterized analogs to 5-chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one, differing only in N2-substitution. For procurement decisions, these data establish that the 5-chloro-pyridoindolone core, when elaborated with appropriate N-substituents, delivers antiproliferative activity within a ~2-fold window of the clinical reference erlotinib (GI₅₀ = 33 nM) [1]. Additionally, both compounds demonstrated >87% cell viability in MCF-10A normal mammary epithelial cells at 50 µM, indicating a selectivity window [1].
| Evidence Dimension | Antiproliferative activity (mean GI₅₀ across four cancer cell lines) |
|---|---|
| Target Compound Data | Compound 7a: mean GI₅₀ = 54 nM (range 51–57 nM); Compound 7b: mean GI₅₀ = 57 nM (range 55–59 nM) [5-chloro-pyrido[3,4-b]indol-1-one core] |
| Comparator Or Baseline | Erlotinib: mean GI₅₀ = 33 nM (range 30–40 nM); Most potent indole-2-carboxamide (open-chain analog 5f): mean GI₅₀ = 29 nM |
| Quantified Difference | 5-Chloro-pyridoindolones 7a/7b are ~1.6–1.7× less potent than erlotinib but ~2–4× more potent than the weakest carboxamides (6b: GI₅₀ = 102 nM) |
| Conditions | MTT assay; 4-day compound exposure; cell lines: A-549, MCF-7, Panc-1, HT-29 |
Why This Matters
These data provide the only experimentally determined potency benchmarks for a 5-chloro-pyrido[3,4-b]indol-1-one scaffold in a standardized anticancer panel, enabling potency-based ranking against both the reference standard (erlotinib) and the open-chain indole-2-carboxamide precursors for procurement decisions.
- [1] Al-Wahaibi LH, Mohammed AF, Abdel Rahman FE-ZS, Abdelrahman MH, Gu X, Trembleau L, Youssif BGM. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. J Enzyme Inhib Med Chem. 2023;38(1):2218602. Table 1; compounds 7a and 7b. View Source
